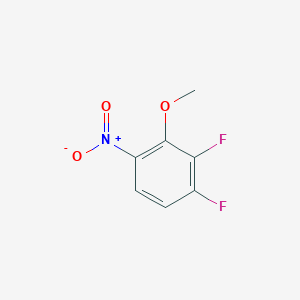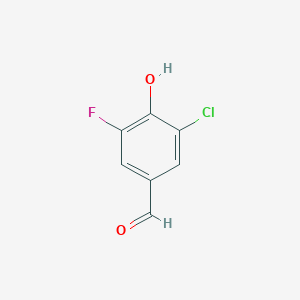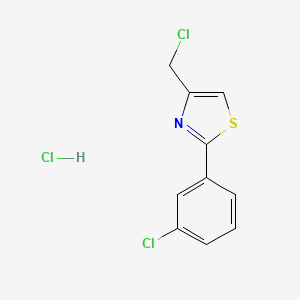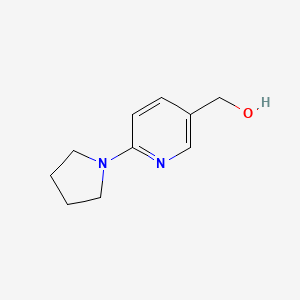![molecular formula C12H11NO B1586020 4-[(1,1-二甲基丙-2-炔基)氧基]苯甲腈 CAS No. 33143-92-9](/img/structure/B1586020.png)
4-[(1,1-二甲基丙-2-炔基)氧基]苯甲腈
概述
描述
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an organic compound with the molecular formula C12H11NO It is characterized by the presence of a benzonitrile group attached to a 4-position of a benzene ring, which is further substituted with a 1,1-dimethylprop-2-ynyl group
科学研究应用
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1,1-dimethylprop-2-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+1,1-Dimethylprop-2-ynyl bromideK2CO3,DMF4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Industrial Production Methods
While specific industrial production methods for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile are not well-documented, the synthesis can be scaled up using similar reaction conditions as described above. The key factors for industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety.
化学反应分析
Types of Reactions
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzylamine.
Substitution: Formation of substituted benzonitrile derivatives.
作用机制
The mechanism of action of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.
相似化合物的比较
Similar Compounds
4-Hydroxybenzonitrile: Lacks the 1,1-dimethylprop-2-ynyl group, making it less hydrophobic.
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is unique due to the presence of both a nitrile group and a 1,1-dimethylprop-2-ynyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.
属性
IUPAC Name |
4-(2-methylbut-3-yn-2-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-4-12(2,3)14-11-7-5-10(9-13)6-8-11/h1,5-8H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUSSBIFHSXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381260 | |
| Record name | 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33143-92-9 | |
| Record name | 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
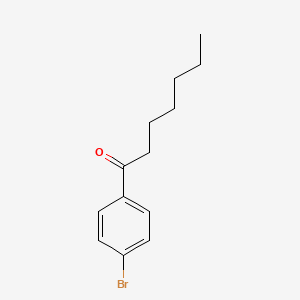

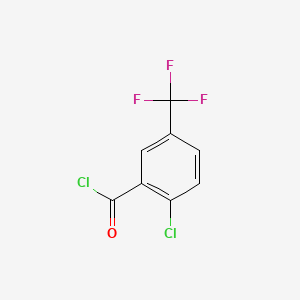
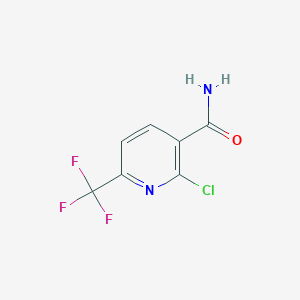
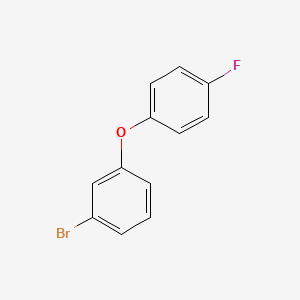
![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)
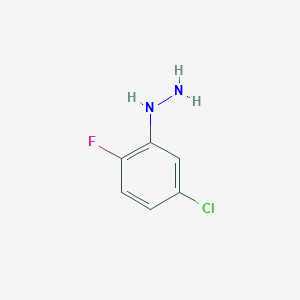
![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)
